Chiral Sense Reversal in α-Methylcysteine Synthesis
When each enantiomer of 2,10-camphorsultam is employed in the same alkylation/hydrolysis sequence, the (1S)-(−) auxiliary yields exclusively (R)-N-Fmoc-S-trityl-α-methylcysteine, whereas the (1R)-(+) auxiliary yields the (S)-enantiomer [1]. Both sequences proceed with identical diastereoface selectivity (β-face attack) and the products are obtained in an overall ~20% yield regardless of enantiomer used [1].
| Evidence Dimension | Absolute configuration of final α-methylcysteine product |
|---|---|
| Target Compound Data | (R)-N-Fmoc-S-trityl-α-methylcysteine (from (1S)-(−)-2,10-camphorsultam) |
| Comparator Or Baseline | (S)-N-Fmoc-S-trityl-α-methylcysteine (from (1R)-(+)-2,10-camphorsultam) |
| Quantified Difference | Complete inversion of product absolute configuration; ~20% overall yield for each enantiomer |
| Conditions | Acylation with ethyl 2-phenylthiazoline-4-carboxylate, stereoselective alkylation with MeI/n-BuLi, acidic hydrolysis, side-chain protection (Singh et al., 2004) |
Why This Matters
Procurement of the wrong enantiomer produces the opposite product stereoisomer, making enantiomeric identity the single most critical selection parameter for target-oriented asymmetric synthesis.
- [1] Singh, S.; Rao, V. R.; Venkateswarlu, A. Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary. J. Org. Chem. 2004, 69 (13), 4551–4554. View Source
